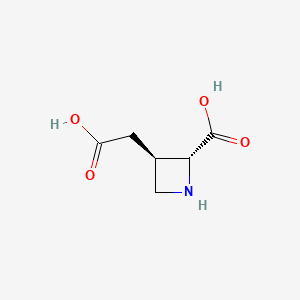
Cyclobutanecarboxamide, N-(aminothioxomethyl)- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutanecarboxamide, N-(aminothioxomethyl)- (9CI) is a chemical compound with the molecular formula C6H10N2OS It is known for its unique structure, which includes a cyclobutane ring and a thioxomethyl group
Preparation Methods
The synthesis of Cyclobutanecarboxamide, N-(aminothioxomethyl)- (9CI) typically involves the reaction of cyclobutanecarboxylic acid with thiosemicarbazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
Cyclobutanecarboxamide, N-(aminothioxomethyl)- (9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thioxomethyl group, where nucleophiles such as amines or alcohols replace the sulfur atom, forming new derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as cyclobutanecarboxylic acid and thiosemicarbazide
Scientific Research Applications
Cyclobutanecarboxamide, N-(aminothioxomethyl)- (9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thioxomethyl derivatives have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of Cyclobutanecarboxamide, N-(aminothioxomethyl)- (9CI) involves its interaction with specific molecular targets. The thioxomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The cyclobutane ring provides structural stability and influences the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Cyclobutanecarboxamide, N-(aminothioxomethyl)- (9CI) can be compared with other similar compounds, such as:
Cyclobutanecarboxamide: Lacks the thioxomethyl group, resulting in different reactivity and applications.
Thiosemicarbazide derivatives: These compounds share the thioxomethyl group but differ in the structure of the attached moiety, leading to variations in biological activity and chemical properties.
Cyclobutane derivatives: Compounds with different substituents on the cyclobutane ring exhibit diverse chemical behaviors and applications
Cyclobutanecarboxamide, N-(aminothioxomethyl)- (9CI) stands out due to its unique combination of a cyclobutane ring and a thioxomethyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
161063-31-6 |
|---|---|
Molecular Formula |
C6H10N2OS |
Molecular Weight |
158.22 g/mol |
IUPAC Name |
N-carbamothioylcyclobutanecarboxamide |
InChI |
InChI=1S/C6H10N2OS/c7-6(10)8-5(9)4-2-1-3-4/h4H,1-3H2,(H3,7,8,9,10) |
InChI Key |
PHAYDABGJNRLJL-UHFFFAOYSA-N |
SMILES |
C1CC(C1)C(=O)NC(=S)N |
Canonical SMILES |
C1CC(C1)C(=O)NC(=S)N |
Synonyms |
Cyclobutanecarboxamide, N-(aminothioxomethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


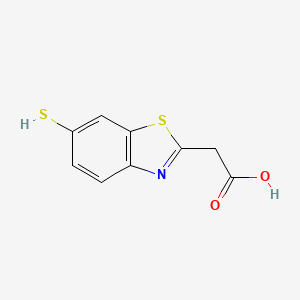
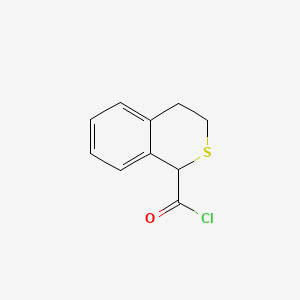
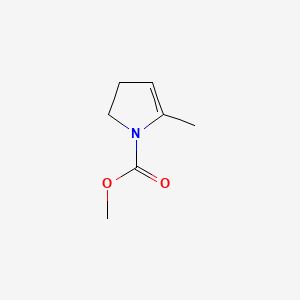
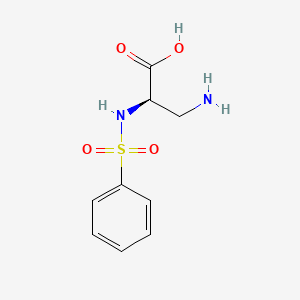
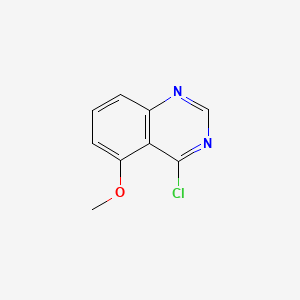
![2,3-Dimethylcyclopenta[b]pyrrole-4,6(1H,5H)-dione](/img/structure/B576200.png)
![6-[(E)-hydroxyiminomethyl]pyridine-3-carbonitrile](/img/structure/B576201.png)
